REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][O:6][C:7]1[CH:12]=[C:11]([O:13][CH3:14])[C:10]([O:15][CH3:16])=[CH:9][CH:8]=1.[C:17](Cl)(=[O:19])[CH3:18].Cl>C(Cl)Cl>[CH3:5][O:6][C:7]1[CH:12]=[C:11]([O:13][CH3:14])[C:10]([O:15][CH3:16])=[CH:9][C:8]=1[C:17](=[O:19])[CH3:18] |f:0.1.2.3|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=C1)OC)OC
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
47.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture under ice cooling
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was then extracted with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The extract so
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
WASH
|
Details
|
was washed successively with 1N hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a 1N aqueous solution of sodium hydrochloride and saturated saline and then dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product so obtained
|
Type
|
WASH
|
Details
|
was washed with ethanol
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C(=C1)OC)OC)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.6 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |